1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound featuring a morpholine ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions to form 4-{[4-(trifluoromethyl)phenyl]methyl}piperazine.
Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is unique due to its combination of a morpholine ring, a piperazine ring, and a trifluoromethyl group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHWXTRYHGPZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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